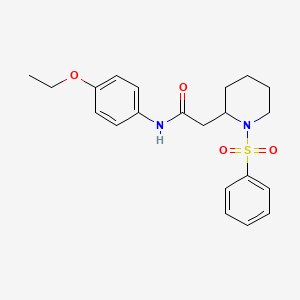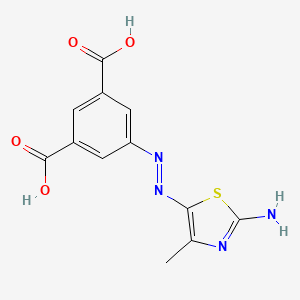![molecular formula C24H22N4O3 B2795356 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 921873-83-8](/img/structure/B2795356.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrido[3,2-d]pyrimidin derivative, which is a type of heterocyclic compound. These compounds often exhibit interesting biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrido[3,2-d]pyrimidin ring system, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibitors with Antioxidant Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives, structurally similar to the specified compound, have been studied for their potential as selective aldose reductase (ALR2) inhibitors. These compounds exhibit activity in the micromolar/submicromolar range and have shown significant antioxidant properties, suggesting their potential in therapeutic applications related to oxidative stress and diabetic complications (La Motta et al., 2007).
Antifolate Agents for Cancer Therapy
Research on pyrrolo[2,3-d]pyrimidine derivatives has highlighted their potential as antifolates, inhibiting enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial for DNA synthesis and cell proliferation. These compounds, including classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, have shown promising antitumor activity, making them potential candidates for cancer therapy (Gangjee et al., 2007).
Radiolabeled Compounds for Neurodegenerative Disorders
Fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines, related to the compound , have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). These studies aim at developing imaging agents for PBR expression in neurodegenerative disorders, utilizing positron emission tomography (PET) (Fookes et al., 2008).
Dual Inhibitors of Enzymes for Antitumor Activity
A novel approach in antitumor therapy involves designing compounds that simultaneously inhibit both thymidylate synthase and dihydrofolate reductase. Pyrrolo[2,3-d]pyrimidine antifolates, similar to the chemical , have been developed as potent dual inhibitors. These compounds have shown significant inhibitory activity against both enzymes, highlighting their potential as effective antitumor agents (Gangjee et al., 2000).
Anti-inflammatory Heterocyclic Compounds
Pyrimidinones and oxazinones, derived from structures related to the specified compound, have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown promising activity comparable to standard drugs, suggesting their potential in treating inflammation-related conditions (Amr et al., 2007).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific target identification. Based on its structural similarity to other pyrido[3,2-d]pyrimidines, it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Pyrido[3,2-d]pyrimidines are known to be involved in various biological processes, suggesting that this compound could potentially affect multiple pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the exact outcomes of its interaction with biological systems .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific experimental data, it’s challenging to predict how these factors might impact this compound’s activity .
Eigenschaften
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c29-21(25-15-13-18-8-3-1-4-9-18)17-27-20-12-7-14-26-22(20)23(30)28(24(27)31)16-19-10-5-2-6-11-19/h1-12,14H,13,15-17H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKNCJWQDFGOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2795273.png)


![2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2795279.png)


![N-(2,2-dimethoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2795282.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopentanecarboxamide](/img/structure/B2795283.png)
![8-(4-Ethylpiperazin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2795287.png)


![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2795292.png)

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2795296.png)